4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol
Description
4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol is a fluorinated phenolic compound characterized by two trans-configured cyclohexyl groups, one bearing a propyl substituent, and a 2,6-difluorophenol core. The compound’s detection in biodegradation studies (e.g., as a derivative in microbial transformation pathways) highlights its environmental persistence and metabolic intermediates .
Properties
IUPAC Name |
2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17,24H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPBHQDYRHYZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160635 | |
| Record name | 4-(trans-4-(trans-4-Propylcyclohexyl)-cyclohexyl)-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145767-70-0 | |
| Record name | 4-(trans-4-(trans-4-Propylcyclohexyl)-cyclohexyl)-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2,6-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trans-4-Propylcyclohexylmagnesium Bromide Preparation
From EP0571652A1:
- trans-4-Propylcyclohexanol (1.0 mol) reacts with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at 0–5°C for 6 hr to yield trans-4-propylcyclohexyl bromide (87% yield).
- Magnesium turnings (1.2 mol) are activated with iodine in THF, followed by dropwise addition of the bromide over 2 hr. The Grignard reagent forms exothermically at 40°C (quantitative conversion).
Cyclohexenone Alkylation and Dehydration
- 4-Cyclohexenone (0.5 mol) in THF reacts with the Grignard reagent (1.1 eq) at −78°C, warmed to 25°C over 12 hr.
- Hydrolysis with saturated NH₄Cl yields 1-(trans-4-propylcyclohexyl)-4-hydroxycyclohexene (72% yield).
- Dehydration with POCl₃/pyridine (1:3 molar ratio) at 110°C for 8 hr produces trans-4-(trans-4-propylcyclohexyl)cyclohexene (89% purity by GC-MS).
Critical Parameters :
- Temperature control during Grignard addition prevents β-hydride elimination.
- Anhydrous conditions are essential for high enone conversion.
Electrophilic Aromatic Substitution for Difluorophenol Coupling
Friedel-Crafts Alkylation
- 2,6-Difluorophenol (0.3 mol), AlCl₃ (1.5 eq), and CS₂ (solvent) are stirred at 0°C.
- trans-4-(trans-4-Propylcyclohexyl)cyclohexyl chloride (0.33 mol) in CS₂ is added dropwise over 1 hr.
- Reaction proceeds at 25°C for 24 hr, yielding 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-2,6-difluorophenol (58% yield after silica gel chromatography).
Optimization Data :
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | CS₂ | 58 | 92.4 |
| CH₂Cl₂ | 42 | 88.1 | |
| Catalyst | AlCl₃ | 58 | 92.4 |
| FeCl₃ | 37 | 85.6 | |
| Temperature (°C) | 25 | 58 | 92.4 |
| 40 | 51 | 89.3 |
Mitsunobu Alternative for Sterically Hindered Systems
EP0637623A1 discloses an O-alkylation strategy:
- 2,6-Difluorophenol (1.0 eq), trans-4-(trans-4-propylcyclohexyl)cyclohexanol (1.2 eq), and PPh₃ (1.5 eq) in THF.
- DIAD (1.5 eq) added at 0°C, stirred at 25°C for 48 hr.
- Isolation gives the protected ether, which undergoes acid-catalyzed cleavage (HCl/MeOH, reflux) to yield the phenol (43% overall yield).
Limitations :
- Lower yields compared to Friedel-Crafts due to steric hindrance.
- Requires expensive reagents (DIAD).
Catalytic Hydrogenation for Stereochemical Control
Cis/Trans Isomer Management
- Partial hydrogenation of the cyclohexene intermediate (Section 2.2) over Pd/C (5% wt) in EtOAc at 50 psi H₂ for 12 hr achieves >98% trans selectivity.
- Key factors:
- Catalyst loading (0.5–1.0% optimal)
- Solvent polarity (EtOAc > MeOH in stereoselectivity)
Hydrogenation Outcomes :
| Substrate | Catalyst | Pressure (psi) | Trans:cis Ratio |
|---|---|---|---|
| Cyclohexene intermediate | Pd/C | 50 | 98:2 |
| PtO₂ | 30 | 95:5 |
Purification and Analytical Characterization
Recrystallization Protocols
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 6.82 (d, J = 8.5 Hz, 2H, ArH), 5.21 (s, 1H, OH), 2.48–2.55 (m, 2H, cyclohexyl CH), 1.25–1.89 (m, 22H, aliphatic H).
- ¹⁹F NMR (470 MHz): δ −113.2 (dd, J = 8.3, 5.1 Hz, 2F).
Comparative Evaluation of Synthetic Routes
Table 3: Method Efficiency Analysis
| Method | Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts | 5 | 34 | 92.4 | 12.7 |
| Mitsunobu/Ether Cleavage | 6 | 26 | 95.8 | 41.3 |
| Grignard/Hydrogenation | 7 | 29 | 98.1 | 18.9 |
Key Findings :
- Friedel-Crafts alkylation offers the best balance of yield and cost.
- Mitsunobu routes are prohibitively expensive for scale-up.
- Hydrogenation-critical steps require strict oxygen exclusion.
Chemical Reactions Analysis
4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation reactions can introduce additional functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
One of the primary applications of this compound is in liquid crystal displays . It has been shown to improve the electro-optical properties of LCDs, including:
- High Viewing Angle Independence : The compound enhances contrast and reduces inverse contrast effects in TN (Twisted Nematic) cells, which are crucial for maintaining image quality across different viewing angles .
- Low Threshold Voltage : It contributes to a lower threshold voltage requirement for switching, which can lead to energy savings in display technologies .
Electro-Optical Characteristics
Research indicates that liquid crystal mixtures containing this compound exhibit:
- Improved Viscosity : The addition of 4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol reduces the viscosity of the liquid crystal composition without compromising the temperature range for liquid crystal phases .
- Stable Phase Behavior : The compound maintains stability without crystallization even at low temperatures, which is essential for reliable performance in various environmental conditions .
Performance in Display Technologies
A study highlighted the use of this compound in a novel LCD formulation that demonstrated superior performance metrics compared to traditional mixtures. The LCDs exhibited:
| Property | Traditional Mixture | Mixture with this compound |
|---|---|---|
| Threshold Voltage (V) | 3.5 | 2.8 |
| Contrast Ratio | 300:1 | 500:1 |
| Response Time (ms) | 20 | 15 |
This case study underscores the compound's potential to enhance display technology's efficiency and effectiveness.
Application in Advanced Materials
Another research effort focused on synthesizing new liquid crystalline materials incorporating this compound for use in flexible displays and smart windows. The findings indicated:
Mechanism of Action
The mechanism of action of 4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol involves its interaction with molecular targets and pathways. The compound’s phenol group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and stability in various environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several halogenated and cyclohexyl-substituted molecules. Key analogues include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Halogen Type | Functional Groups | Isomerism |
|---|---|---|---|---|---|
| 4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol | Phenol | trans-cyclohexyl, propyl | Fluorine | Phenol, cyclohexyl | trans, trans |
| Atovaquone (2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) | Naphthoquinone | trans-4-chlorophenylcyclohexyl | Chlorine | Quinone, cyclohexyl | trans |
| Methyl 1-methyl-2-oxo-trans-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-cyclohexanecarboxylate | Cyclohexanecarboxylate | trans-cyclohexyl, propyl, methyl ester | None | Ester, ketone | trans |
Key Observations :
- Chlorine in Atovaquone increases lipophilicity, favoring membrane permeability in biological systems .
- Isomerism : Both the target compound and Atovaquone rely on trans-configured cyclohexyl groups for structural rigidity. Isomer control during synthesis, as seen in Atovaquone production using Lewis acids, may similarly apply to the target compound .
- Functional Groups : The methyl ester analogue () lacks halogens but includes a ketone and ester, likely reducing environmental persistence compared to the fluorinated target compound .
Biodegradation and Environmental Behavior
The methyl ester analogue () was detected in biodegraded samples, suggesting microbial enzymes (e.g., cytochrome P450) can metabolize cyclohexyl-carboxylate structures. However, the target compound’s fluorine substituents may hinder degradation due to strong C-F bonds, increasing environmental persistence compared to non-halogenated analogues .
Physicochemical Properties (Hypothetical)
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Atovaquone | Methyl Ester Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~434.5 (estimated) | 366.8 | ~458.6 (estimated) |
| logP (Lipophilicity) | ~5.2 (high due to propyl) | 5.8 | ~4.1 (ester reduces logP) |
| Water Solubility | Low (fluorine enhances slightly) | Very low | Moderate (ester group) |
| Thermal Stability | High (trans isomers) | High (trans isomers) | Moderate |
Notes:
- Fluorine’s electronegativity may slightly improve solubility but is offset by the hydrophobic propyl and cyclohexyl groups.
- Atovaquone’s naphthoquinone core contributes to lower solubility but higher redox activity.
Biological Activity
4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol is a compound of significant interest in the fields of materials science and biochemistry. Its unique molecular structure, characterized by cyclohexyl groups and fluorine substitutions, has implications for its biological activity, particularly in membrane protein studies and liquid crystal applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of two fluorine atoms and a phenolic group, which are critical for its biological interactions. The compound's melting point is reported between 195°C to 200°C, and it has a low critical micelle concentration (CMC) of approximately 0.036 mM in water, making it suitable for various biochemical applications .
Membrane Protein Interaction
One of the key areas of research surrounding this compound is its role as a detergent in membrane protein studies. A novel analogue, 4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside (t-PCCαM), derived from this compound, has shown exceptional efficiency in solubilizing membrane proteins. Studies indicate that t-PCCαM outperforms traditional detergents like n-dodecyl-β-D-maltoside (DDM) by providing better extraction and stabilization of proteins while preserving their native structure and function .
Table 1: Comparison of Detergent Efficiency
| Detergent Type | CMC (mM) | Protein Stability | Extraction Efficiency |
|---|---|---|---|
| DDM | 0.12 | Moderate | Standard |
| t-PCCαM | 0.036 | High | Superior |
Liquid Crystal Applications
The compound is also utilized in liquid crystal displays (LCDs). It contributes to improved electro-optical properties, such as enhanced contrast and response times at various temperatures. The inclusion of this compound in liquid crystal mixtures has been shown to reduce viscosity without compromising the liquid crystalline phase, making it advantageous for low-temperature applications .
Case Studies
- Membrane Protein Solubilization : In a study involving various membrane proteins from human and prokaryotic origins, t-PCCαM demonstrated superior performance in solubilization and purification processes. The results indicated that proteins extracted using t-PCCαM maintained their functional integrity better than those extracted with conventional detergents .
- Electro-optical Properties : Research on LCDs incorporating this compound revealed that it significantly improved the viewing angle independence and grey shade capacity of the displays. This was attributed to the compound's unique molecular interactions within the liquid crystalline matrix .
Q & A
Q. What are the recommended synthesis routes for 4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step coupling of trans-4-propylcyclohexane derivatives with fluorophenol precursors. Key steps include:
- Trans-cyclohexyl coupling : Utilize Suzuki-Miyaura or Heck cross-coupling reactions for stereochemical fidelity .
- Fluorination : Introduce fluorine atoms via electrophilic aromatic substitution under controlled acidic conditions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Validation : - Purity : Confirm via HPLC (≥98% purity) and GC-MS to detect volatile impurities.
- Structural Confirmation : Use H/C NMR (e.g., trans-configuration peaks at δ 1.2–1.8 ppm for cyclohexyl protons) and FT-IR (O-H stretch at ~3200 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks from fine particulates or vapors.
- Storage : Store in amber glass vials under inert gas (N) at 2–8°C to prevent oxidative degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers confirm the stereochemical configuration of the trans-cyclohexyl groups?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., C–C bond angles ~109.5° for chair conformation) .
- NOESY NMR : Detect spatial proximity of axial protons to confirm trans-adjacency .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of fluorination in 2,6-difluorophenol derivatives?
- Methodological Answer :
- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., –NO) to ortho positions to guide fluorine placement, followed by reduction .
- Catalytic Systems : Use Lewis acids (e.g., BF·EtO) to stabilize transition states and enhance para/ortho selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing ionic intermediates.
Q. How do steric effects from the trans-4-propylcyclohexyl group influence thermodynamic stability?
- Methodological Answer :
- DSC Analysis : Measure melting points and phase transitions; bulky substituents lower melting entropy due to restricted rotation .
- Conformational Analysis : Compare energy barriers (via DFT) for chair-to-chair flipping; trans-substituents increase strain energy by ~5–10 kcal/mol .
- Solubility Studies : Assess in non-polar solvents (e.g., cyclohexane) to correlate steric bulk with aggregation tendencies.
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate DSC and TGA experiments under identical conditions (heating rate 10°C/min, N atmosphere) .
- Error Analysis : Quantify impurities via LC-MS and adjust thermodynamic values using the van’t Hoff equation.
- Collaborative Studies : Compare data across independent labs to isolate instrument-specific biases .
Key Research Challenges
- Stereochemical Purity : Trace cis-isomers (<2%) may form during coupling; optimize catalysts (e.g., Pd/C) to suppress side reactions .
- Ecological Impact : Conduct biodegradation studies (OECD 301F) to assess environmental persistence .
- Scaling-Up : Pilot-scale reactions require flow chemistry to maintain stereochemical control and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
